molecular formula C27H24FN3O2 B3618700 [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B3618700
M. Wt: 441.5 g/mol
InChI Key: WBPVIFZFEPCRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a methoxyphenyl group, and a quinoline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The general synthetic route includes:

    Preparation of 2-fluorophenylpiperazine: This step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Synthesis of 2-(4-methoxyphenyl)-4-quinoline: This is achieved through a series of reactions starting from 4-methoxyaniline and involving cyclization to form the quinoline ring.

    Coupling Reaction: The final step involves coupling the 2-fluorophenylpiperazine with 2-(4-methoxyphenyl)-4-quinoline using a suitable coupling agent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to changes in neurotransmitter levels, which may have therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-CHLOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
  • [4-(2-BROMOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
  • [4-(2-IODOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE

Uniqueness

The uniqueness of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE lies in the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)25-18-22(21-6-2-4-8-24(21)29-25)27(32)31-16-14-30(15-17-31)26-9-5-3-7-23(26)28/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPVIFZFEPCRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE

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